molecular formula C8H6N2O2 B14639109 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- CAS No. 55055-33-9

4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-

Cat. No.: B14639109
CAS No.: 55055-33-9
M. Wt: 162.15 g/mol
InChI Key: ISOXXJAHHFSTJM-UHFFFAOYSA-N
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Description

2-Amino-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or in aqueous media with catalysts like thiourea dioxide .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of nanocatalysts such as nanocopper iodide on layered double hydroxides has been reported to facilitate the synthesis under mild conditions, achieving high yields and rapid reaction kinetics .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various substituted pyrano[3,2-c]pyridines, which can exhibit enhanced biological activity .

Scientific Research Applications

2-Amino-4H-pyrano[3,2-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its fluorescent characteristics make it particularly valuable in both medicinal and industrial applications .

Properties

CAS No.

55055-33-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-aminopyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H6N2O2/c9-8-3-6(11)5-4-10-2-1-7(5)12-8/h1-4H,9H2

InChI Key

ISOXXJAHHFSTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=CC2=O)N

Origin of Product

United States

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